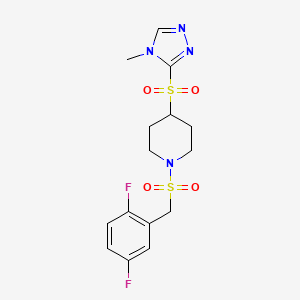
1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C15H18F2N4O4S2 and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core with two sulfonyl groups attached to distinct aromatic moieties. The presence of fluorine atoms in the benzyl group enhances its chemical stability and reactivity. The molecular formula is C15H16F2N4O4S2, with a molecular weight of approximately 406.43 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine are often evaluated for their effectiveness against various bacterial strains. In particular:
- Antibacterial Effects : Compounds bearing sulfonyl groups have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. Similar compounds have demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE .
- Urease Inhibition : Urease inhibitors are valuable in treating urinary tract infections. Compounds derived from piperidine have been noted for strong urease inhibition .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance binding affinity and selectivity towards targets .
- Docking Studies : Computational docking studies suggest that the compound may bind effectively to active sites of target enzymes or receptors, leading to inhibition or modulation of their functions .
Case Studies and Research Findings
A comprehensive analysis reveals several studies focusing on the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Aziz-ur-Rehman et al., 2011 | Piperidine derivatives | AChE inhibition | 0.63 µM |
| Sanchez-Sancho & Herrandón, 1998 | Various piperidine derivatives | Antibacterial | Moderate to strong against S. typhi |
| Recent BSA Binding Studies | Sulfonamide derivatives | Enzyme inhibition | Strong against urease |
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c1-20-10-18-19-15(20)27(24,25)13-4-6-21(7-5-13)26(22,23)9-11-8-12(16)2-3-14(11)17/h2-3,8,10,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDHJXAEFATILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














